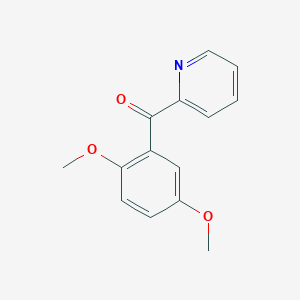

2-(2,5-Dimethoxybenzoyl)pyridine

Description

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUZWWABOJAYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357358 | |

| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64306-56-5 | |

| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2,5-Dimethoxybenzoyl)pyridine (CAS No. 64306-56-5). This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction and Core Molecular Attributes

This compound is an aromatic ketone featuring a pyridine ring linked to a 2,5-dimethoxybenzoyl group via a carbonyl bridge. This unique structural arrangement, combining an electron-deficient pyridine moiety with an electron-rich dimethoxybenzene ring, imparts a distinct profile of reactivity and potential for biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the methoxy groups on the benzoyl ring influence the molecule's conformation and electronic properties.

The core attributes of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 64306-56-5 | |

| Molecular Formula | C₁₄H₁₃NO₃ | |

| Molecular Weight | 243.26 g/mol | Calculated |

| Synonyms | (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone |

Physicochemical and Spectroscopic Characterization

Spectroscopic Data (Predicted and Inferred)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of its constituent functional groups, the following spectroscopic signatures can be anticipated:

¹H NMR Spectroscopy:

-

Pyridine Protons: Four distinct signals in the aromatic region, typically downfield due to the electron-withdrawing effect of the nitrogen atom. The proton ortho to the nitrogen and the carbonyl group would be the most deshielded.

-

Benzoyl Protons: Three signals in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy groups.

-

Methoxy Protons: Two sharp singlets in the upfield region, each integrating to three protons.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm.

-

Pyridine Carbons: Five distinct signals, with the carbon attached to the carbonyl group and the carbons ortho and para to the nitrogen atom being the most deshielded.

-

Benzoyl Carbons: Six signals for the aromatic carbons, with the carbons bearing the methoxy groups showing upfield shifts compared to unsubstituted benzene. The ipso-carbon attached to the carbonyl group will also be significantly deshielded.

-

Methoxy Carbons: Two signals in the aliphatic region.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of an aryl ketone, typically in the range of 1650-1670 cm⁻¹.

-

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups.

-

Aromatic C-H and C=C Stretches: Multiple bands in the fingerprint region and above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 243.26).

-

Fragmentation Pattern: Characteristic fragments arising from the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of methoxy groups.

Synthesis of this compound

Proposed Synthetic Pathway: Grignard Reaction

A common and effective method for the synthesis of unsymmetrical ketones is the reaction of a Grignard reagent with an acyl chloride or an ester. In this case, 2-pyridylmagnesium bromide can be reacted with 2,5-dimethoxybenzoyl chloride.

Caption: Proposed Grignard synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of 2,5-Dimethoxybenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Grignard Reaction and Synthesis of this compound

-

In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-bromopyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings while stirring. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 2,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the pyridine ring, the ketone carbonyl group, and the dimethoxy-substituted benzene ring.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt and can act as a ligand in coordination chemistry.

-

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of imines and other carbonyl derivatives.

-

Aromatic Rings: Both the pyridine and the dimethoxybenzene rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The electron-rich dimethoxybenzene ring is activated towards electrophilic substitution, with the positions ortho and para to the methoxy groups being the most reactive.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds and functional materials.

-

Medicinal Chemistry: The pyridine core is a common scaffold in many pharmaceutical agents. Substituted benzophenones and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a pyridine and a dimethoxybenzoyl moiety in this molecule makes it an interesting candidate for screening in various biological assays.

-

Materials Science: Pyridine-containing compounds are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, and the overall shape and electronic properties of the ligand can influence the structure and function of the resulting material.

Safety and Handling

Conclusion

This compound is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. A thorough experimental characterization of its physicochemical and spectroscopic properties would be a valuable contribution to the chemical community. The structural features of this compound suggest that it could serve as a versatile building block for the development of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(2,5-Dimethoxybenzoyl)pyridine

Introduction

2-(2,5-Dimethoxybenzoyl)pyridine is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structure combines a pyridine ring, a ketone linker, and a dimethoxy-substituted benzene ring. The accurate characterization of such molecules is paramount for confirming their identity, purity, and structure, which are critical steps in any research and development pipeline. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected IR, ¹H NMR, ¹³C NMR, and mass spectra of this compound, offering insights into the interpretation of these data.

Molecular Structure and Spectroscopic Correlation

The key to understanding the spectroscopic data of this compound lies in dissecting its molecular structure into its constituent parts and understanding how they influence the overall spectra.

Caption: Molecular structure of this compound highlighting the key functional groups.

Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ketone is characterized by a strong absorption band for the carbonyl (C=O) group. The position of this band is sensitive to the electronic environment. Conjugation with an aromatic ring typically lowers the stretching frequency.[1][2]

Predicted IR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (methoxy groups) |

| ~1670-1685 | Strong | C=O stretch (aromatic ketone)[3] |

| ~1600, 1580, 1470 | Medium-Weak | Aromatic C=C ring stretching |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ethers) |

| ~1050-1000 | Medium | Symmetric C-O-C stretch (aryl ethers) |

The carbonyl stretch is expected to be a prominent feature in the spectrum. The presence of two aromatic rings conjugated with the ketone will likely place this absorption in the lower end of the typical range for aromatic ketones.[1][4] The strong bands corresponding to the C-O-C stretching of the methoxy groups are also diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the pyridine and the dimethoxybenzoyl rings. The chemical shifts will be influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-donating methoxy groups on the benzoyl ring.

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H-6 (Pyridine) |

| ~8.0 | t | 1H | H-4 (Pyridine) |

| ~7.8 | d | 1H | H-3 (Pyridine) |

| ~7.5 | t | 1H | H-5 (Pyridine) |

| ~7.2 | d | 1H | H-6' (Benzoyl) |

| ~7.0 | dd | 1H | H-4' (Benzoyl) |

| ~6.9 | d | 1H | H-3' (Benzoyl) |

| ~3.8 | s | 3H | OCH₃ |

| ~3.7 | s | 3H | OCH₃ |

The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom. The H-6 proton, being ortho to the nitrogen, will be the most downfield.[5] The protons on the dimethoxybenzoyl ring will be influenced by the ortho and para directing methoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon will have a characteristic downfield chemical shift.

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~155 | C-2 (Pyridine) |

| ~153 | C-2', C-5' (Benzoyl) |

| ~149 | C-6 (Pyridine) |

| ~137 | C-4 (Pyridine) |

| ~130 | C-1' (Benzoyl) |

| ~127 | C-3 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~120 | C-6' (Benzoyl) |

| ~115 | C-4' (Benzoyl) |

| ~113 | C-3' (Benzoyl) |

| ~56 | OCH₃ |

| ~55 | OCH₃ |

The chemical shift of the carbonyl carbon is expected in the typical range for aromatic ketones. The carbons of the pyridine ring will show characteristic shifts, with C2 and C6 being the most deshielded.[6] The methoxy-substituted carbons on the benzoyl ring will appear significantly downfield.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) should be observable.

Predicted Mass Spectrum Data for this compound:

| m/z | Interpretation |

| 243 | Molecular ion (M⁺) |

| 135 | [C₇H₇O₂]⁺ (Dimethoxybenzoyl cation) |

| 108 | [C₆H₄N]⁺ (Pyridyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

The fragmentation pattern of aromatic ketones often involves cleavage at the bonds adjacent to the carbonyl group.[7][8] The most likely fragmentation pathway for this compound would be the cleavage of the C-C bond between the carbonyl group and the pyridine ring, or between the carbonyl group and the benzoyl ring, leading to the formation of the corresponding acylium ions.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Synthesis of this compound (Illustrative)

A plausible synthetic route would involve a Friedel-Crafts acylation or a related cross-coupling reaction. For instance, one could envision the reaction of 2-cyanopyridine with a Grignard reagent derived from 1-bromo-2,5-dimethoxybenzene, followed by hydrolysis.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Sample Preparation and Analysis

Caption: General experimental workflow for spectroscopic analysis.

1. Infrared (IR) Spectroscopy Protocol:

-

Ensure the sample is free of solvent.

-

Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Process the data to identify the key functional group frequencies.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

3. Mass Spectrometry (MS) Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

References

-

PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2',5'-Dimethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). US5466800A - Process for the preparation of 2,5-disubstituted pyridines.

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ScienceDirect. (n.d.). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Retrieved from [Link]

-

ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

-

CNKI. (n.d.). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2',5'-Dimethoxyacetophenone, 25g, Each. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

-

Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

MassBank. (2017, October 20). Organic acids and derivatives. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GCMS Section 6.11.3 [people.whitman.edu]

- 8. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2,5-Dimethoxybenzoyl)pyridine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-(2,5-Dimethoxybenzoyl)pyridine, a key heterocyclic ketone of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation and analytical characterization of this molecule.

Introduction: The Significance of this compound

This compound belongs to the class of aromatic ketones containing a pyridine ring, a versatile scaffold in medicinal chemistry and materials science. The unique arrangement of the dimethoxy-substituted benzoyl group and the pyridine moiety imparts specific electronic and steric properties, making its unambiguous structural confirmation paramount for any research and development endeavor. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of this characterization, providing detailed insights into the molecular architecture and purity of the compound. This guide will delve into the principles, methodologies, and expected data for the comprehensive analysis of this target molecule.

Foundational Principles of Spectroscopic Analysis

A robust analytical workflow is critical for the definitive characterization of a novel or synthesized compound. For a molecule like this compound, a combination of NMR and mass spectrometry provides orthogonal and complementary information, leading to a high-confidence structural assignment.

Caption: Workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

2. Instrument Setup and Data Acquisition:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the pyridine and dimethoxybenzoyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the pyridine nitrogen, as well as the electron-donating effect of the methoxy groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.60 - 8.70 | dd | ~4.8, 1.8 |

| H-4' (Pyridine) | 7.80 - 7.90 | td | ~7.7, 1.8 |

| H-3' (Pyridine) | 7.65 - 7.75 | d | ~7.7 |

| H-5' (Pyridine) | 7.40 - 7.50 | ddd | ~7.7, 4.8, 1.2 |

| H-6 (Benzoyl) | 7.25 - 7.35 | d | ~3.0 |

| H-4 (Benzoyl) | 7.05 - 7.15 | dd | ~9.0, 3.0 |

| H-3 (Benzoyl) | 6.90 - 7.00 | d | ~9.0 |

| OCH₃ (C5) | 3.80 - 3.90 | s | - |

| OCH₃ (C2) | 3.70 - 3.80 | s | - |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon is expected to be significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 194.0 - 196.0 |

| C-2' (Pyridine) | 155.0 - 157.0 |

| C-5 (Benzoyl) | 153.0 - 155.0 |

| C-2 (Benzoyl) | 152.0 - 154.0 |

| C-6' (Pyridine) | 148.0 - 150.0 |

| C-4' (Pyridine) | 136.0 - 138.0 |

| C-1 (Benzoyl) | 130.0 - 132.0 |

| C-3' (Pyridine) | 126.0 - 128.0 |

| C-5' (Pyridine) | 124.0 - 126.0 |

| C-6 (Benzoyl) | 118.0 - 120.0 |

| C-4 (Benzoyl) | 116.0 - 118.0 |

| C-3 (Benzoyl) | 114.0 - 116.0 |

| OCH₃ (C5) | 56.0 - 57.0 |

| OCH₃ (C2) | 55.5 - 56.5 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. Mass spectrometry plays a vital role in pharmaceutical analysis for drug compound identification, quantitative analysis, and impurity detection.[1]

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Instrumentation:

-

For molecular weight determination, Electrospray Ionization (ESI) is a soft ionization technique that is often used.

-

For fragmentation analysis, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula for this compound is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 243 under EI conditions or a protonated molecule ([M+H]⁺) at m/z 244 under ESI conditions.

The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways are proposed below:

Caption: Predicted fragmentation pathway for this compound.

Key Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 243 | [C₁₄H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 181 | [M - 2xOCH₃]⁺˙ | Loss of two methoxy radicals |

| 135 | [C₇H₇O₂]⁺ | 2,5-Dimethoxybenzoyl cation |

| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Conclusion

The combination of NMR and mass spectrometry provides a powerful and essential toolkit for the unequivocal structural elucidation of this compound. While this guide presents predicted data based on sound chemical principles and analysis of related structures, it is imperative for researchers to obtain experimental data for their specific samples to ensure accurate characterization. The methodologies and expected spectral features outlined herein serve as a robust framework for guiding the analytical workflow and data interpretation for this important class of molecules.

References

-

PubChem. 2,5-Dimethoxybenzoic acid. [Link]

-

PubChem. 2,5-Dimethoxypyridine. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

NIST. Pyridine, 2,5-dimethyl-. [Link]

-

Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

Sources

The Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine: A Technical Guide to a Key Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motifs are present in numerous biologically active compounds. This guide, therefore, focuses on a plausible and efficient initial synthetic strategy, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular scaffold.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in pharmaceuticals and biologically active compounds.[1][2] Its presence is critical to the function of numerous approved drugs, spanning a wide range of therapeutic areas including infectious diseases, oncology, and neurology.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The 2-benzoylpyridine moiety, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. The incorporation of a dimethoxybenzoyl group introduces additional functionality and potential for diverse biological interactions. This guide will focus on a robust and reproducible method for the synthesis of this compound, a key building block for further chemical exploration.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent approach involving the formation of the carbon-carbon bond between the pyridine and benzoyl moieties.

Caption: Retrosynthetic analysis of this compound.

While several synthetic strategies could be envisioned, including Friedel-Crafts acylation, the electron-deficient nature of the pyridine ring makes it a poor substrate for classical electrophilic aromatic substitution.[2] Therefore, a more reliable approach involves the use of an organometallic nucleophile derived from the pyridine ring. A Grignard reaction between a 2-pyridyl Grignard reagent and 2,5-dimethoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol, presents a robust and well-established method for the synthesis of such diaryl ketones.[6][7][8]

Synthesis of Precursors

Synthesis of 2,5-Dimethoxybenzaldehyde

2,5-Dimethoxybenzaldehyde is a key starting material for this synthesis. A common laboratory-scale preparation involves the formylation of 1,4-dimethoxybenzene. One established method is the Reimer-Tiemann reaction of p-methoxyphenol followed by methylation.[1][9]

Reaction Scheme:

-

Formylation: p-Methoxyphenol is reacted with chloroform in the presence of a strong base (e.g., sodium hydroxide) to introduce a formyl group ortho to the hydroxyl group, yielding 2-hydroxy-5-methoxybenzaldehyde.

-

Methylation: The resulting salicylaldehyde derivative is then methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) to yield 2,5-dimethoxybenzaldehyde.[9]

Detailed Synthetic Protocol for this compound

This synthesis is a two-step process starting from 2-bromopyridine and 2,5-dimethoxybenzaldehyde.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromopyridine | 158.00 | 1.58 g | 0.01 |

| Magnesium Turnings | 24.31 | 0.29 g | 0.012 |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 1.66 g | 0.01 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (0.29 g, 0.012 mol) and a crystal of iodine are placed in the flask.

-

A solution of 2-bromopyridine (1.58 g, 0.01 mol) in anhydrous THF (10 mL) is added to the dropping funnel.

-

A small amount of the 2-bromopyridine solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[6]

-

-

Reaction with Aldehyde:

-

A solution of 2,5-dimethoxybenzaldehyde (1.66 g, 0.01 mol) in anhydrous THF (10 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2,5-dimethoxyphenyl)(pyridin-2-yl)methanol.

-

Step 2: Oxidation to this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol | 245.28 | (from previous step) | ~0.01 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 3.23 g | 0.015 |

| Dichloromethane (DCM) | - | 30 mL | - |

| Silica Gel | - | - | - |

Procedure:

-

Oxidation:

-

The crude alcohol from the previous step is dissolved in dry dichloromethane (30 mL).

-

Pyridinium chlorochromate (PCC) (3.23 g, 0.015 mol) is added in one portion to the stirred solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The silica gel is washed with additional dichloromethane.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

-

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the pyridine and dimethoxybenzene rings in the range of δ 6.9-8.7 ppm. Two distinct singlets for the methoxy groups around δ 3.8-4.0 ppm.[10][11] |

| ¹³C NMR | Carbonyl carbon signal around δ 190-200 ppm. Aromatic carbon signals in the range of δ 110-160 ppm. Methoxy carbon signals around δ 55-60 ppm.[10] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₃ (m/z = 243.09). |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. C-O stretching bands for the methoxy groups. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Discussion and Future Perspectives

The synthesis of this compound via the Grignard reaction and subsequent oxidation is a reliable and scalable method. The choice of a Grignard-based approach circumvents the challenges associated with direct Friedel-Crafts acylation of the electron-deficient pyridine ring. The purity of the final product is crucial for its application in drug discovery, and chromatographic purification is generally necessary.

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds. The ketone functionality can be further modified through reactions such as reduction, reductive amination, or conversion to oximes and hydrazones. The pyridine and dimethoxybenzene rings can also be subjected to further functionalization, allowing for the fine-tuning of physicochemical and biological properties. Given the prevalence of pyridine-containing molecules in medicinal chemistry, this versatile building block holds significant potential for the development of novel therapeutic agents targeting a wide array of diseases.[12]

References

-

Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. (2025). ResearchGate. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]

- Process for preparing 2,5-dimethoxy benzaldehyde. (US6670510B2).

- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (EP2586777A1).

-

Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (2025). ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Biologically active agents containing the 2,5-disubstituted pyridine moiety. ResearchGate. [Link]

-

Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (Patent 2586777). EPO. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). Dovepress. [Link]

Sources

- 1. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. diva-portal.org [diva-portal.org]

- 9. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(2,5-Dimethoxybenzoyl)pyridine

Foreword: Charting a Course for Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is both an art and a science. It demands a deep understanding of molecular interactions, a robust experimental design, and a clear, logical framework for investigation. This guide is intended for researchers, scientists, and drug development professionals who are poised at the beginning of such a journey with the compound 2-(2,5-Dimethoxybenzoyl)pyridine .

While direct biological data for this specific molecule remains nascent in publicly accessible literature, its structural motifs—the benzoylpyridine core and the dimethoxybenzene moiety—are well-documented pharmacophores present in a variety of bioactive compounds. This guide, therefore, adopts a rational, evidence-based approach to hypothesize potential biological targets and provides a comprehensive, actionable framework for their experimental validation. We will not merely list possibilities; we will delve into the why and the how, empowering you to unlock the therapeutic promise of this intriguing molecule.

Section 1: Deconstructing the Molecule - A Structural Rationale for Target Exploration

The predictive power of medicinal chemistry often lies in the recognition of privileged structures. This compound is an elegant amalgamation of two such fragments, each contributing to a unique physicochemical profile and, by extension, a spectrum of potential biological activities.

The Benzoylpyridine Scaffold: A Gateway to Kinase and Inflammatory Pathways

The benzoylpyridine core is a recognized scaffold in medicinal chemistry, known for its ability to interact with a range of biological targets.[1] Notably, derivatives of benzoylpyridine have demonstrated significant potential as inhibitors of key signaling proteins.

A pivotal study on benzoylpyridine and benzophenone derivatives identified them as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) .[2] This kinase is a central regulator of inflammatory responses, and its inhibition has therapeutic implications for a host of conditions, including rheumatoid arthritis and other inflammatory diseases.[2] The benzoylpyridine moiety in these inhibitors occupies the ATP-binding pocket of the kinase, forming critical interactions that disrupt its catalytic activity.

Furthermore, the general benzophenone scaffold is a ubiquitous structure found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This broad bioactivity profile underscores the therapeutic potential inherent in the core structure of our lead compound.

The 2,5-Dimethoxybenzene Moiety: A Modulator of Cellular Processes

The dimethoxybenzene functional group is not merely a passive structural element. Its electronic properties and steric bulk can significantly influence a molecule's interaction with biological macromolecules. Derivatives of dimethoxybenzene are known to possess a diverse range of pharmacological activities.[3]

Studies on various dimethoxybenzene-containing compounds have revealed activities such as:

-

Anticancer and Antiproliferative Effects: Many natural and synthetic compounds with this moiety exhibit cytotoxicity against various cancer cell lines.[4][5]

-

Antimicrobial Properties: The dimethoxybenzene ring is a feature in some natural products with demonstrated antibacterial and antifungal activity.[6]

The presence of the two methoxy groups on the benzene ring of this compound can enhance its ability to form hydrogen bonds and may influence its metabolic stability and pharmacokinetic profile.

Physicochemical Properties: A First Look

A preliminary analysis of the physicochemical properties of this compound and its constituent parts provides foundational knowledge for experimental design.

| Property | This compound | 2-Benzoylpyridine | 2,5-Dimethoxypyridine |

| Molecular Formula | C₁₄H₁₃NO₃ | C₁₂H₉NO | C₇H₉NO₂ |

| Molecular Weight | 243.26 g/mol | 183.21 g/mol | 139.15 g/mol |

| CAS Number | 64306-56-5 | 91-02-1[7] | 867267-24-1[8] |

Data sourced from PubChem and commercial supplier databases.[7][8]

Section 2: Hypothesized Biological Targets and Pathways

Based on the structural analysis, we can formulate a set of primary hypotheses regarding the potential biological targets of this compound. These hypotheses provide a logical starting point for a comprehensive screening and validation workflow.

Hypothesis A: Inhibition of p38α MAPK and Downstream Inflammatory Signaling

-

Rationale: The presence of the benzoylpyridine scaffold strongly suggests a potential interaction with the ATP-binding pocket of p38α MAPK, mirroring the activity of previously reported inhibitors.[2]

-

Potential Therapeutic Indications: Rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.

Hypothesis B: Broad-Spectrum Kinase Inhibition

-

Rationale: The benzoylpyridine core can be considered a "hinge-binding" motif, a common feature in many kinase inhibitors. It is plausible that this compound may exhibit activity against a broader panel of kinases beyond p38α.

-

Potential Therapeutic Indications: Various cancers, autoimmune disorders.

Hypothesis C: Anticancer Activity via Induction of Apoptosis

-

Rationale: Both the benzoylpyridine and dimethoxybenzene moieties are present in compounds with demonstrated cytotoxic effects against cancer cells.[1][4][5] The mechanism could involve the inhibition of survival signaling pathways or direct induction of apoptosis.

-

Potential Therapeutic Indications: Leukemia, breast cancer, ovarian cancer.[4][9]

Section 3: A Phased Experimental Approach to Target Identification and Validation

A rigorous and systematic experimental workflow is paramount to confidently identify and validate the biological targets of this compound. The following phased approach balances broad, unbiased screening with focused, hypothesis-driven validation.

Phase 1: Initial Screening

Objective: To obtain the first experimental evidence of the biological activity of this compound.

3.1.1 Protocol: Broad-Spectrum Kinase Profiling

-

Rationale: Based on Hypothesis B, an initial screen against a diverse panel of kinases will provide a rapid assessment of the compound's selectivity and identify high-affinity targets.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of at least 100 human kinases.

-

Primary Screen: Perform a primary screen at a single high concentration (e.g., 10 µM) to identify initial "hits" (kinases with >50% inhibition).

-

Dose-Response Analysis: For the initial hits, perform a 10-point dose-response curve to determine the IC₅₀ value for each kinase.

-

Data Analysis: Analyze the data to identify the most potent and selective kinase targets.

-

3.1.2 Protocol: Cancer Cell Line Viability Screening

-

Rationale: To test Hypothesis C, a screen against a panel of cancer cell lines will determine the compound's antiproliferative potential.

-

Methodology:

-

Cell Lines: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including leukemia, breast, and ovarian cancer lines).

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Phase 2: Target Identification and Prioritization

Objective: To identify the specific protein(s) that this compound interacts with in a cellular context and to prioritize them for further validation.

3.2.1 Protocol: Affinity Chromatography-Mass Spectrometry

-

Rationale: This unbiased approach will identify proteins from a cell lysate that bind to the compound.

-

Methodology:

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a native protein lysate from a responsive cancer cell line identified in Phase 1.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, use beads without the compound.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

-

Data Analysis: Compare the proteins identified in the compound pull-down to the negative control to identify specific binders.

-

Phase 3: Target Validation

Objective: To confirm that the prioritized targets are bona fide biological targets of this compound and that their modulation by the compound leads to the observed cellular phenotype.

3.3.1 Protocol: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular environment.

-

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heat Shock: Heat the treated cells across a range of temperatures.

-

Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Quantify the amount of the putative target protein in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

3.3.2 Protocol: Phospho-Protein Analysis by Western Blot

-

Rationale: To validate the inhibition of a specific kinase (e.g., p38α MAPK), it is essential to demonstrate a reduction in the phosphorylation of its downstream substrates.

-

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the kinase and its key downstream substrates (e.g., phospho-MK2 for p38α).

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

-

Section 4: Future Directions and Concluding Remarks

The journey to elucidate the biological targets of this compound is a challenging yet rewarding endeavor. The structural rationale and experimental workflows outlined in this guide provide a robust and scientifically sound starting point.

Success in the initial phases will pave the way for more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compound.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of disease.

-

ADME/Tox Profiling: To assess the drug-like properties of the compound.

By systematically applying the principles of medicinal chemistry and rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel medicines for unmet medical needs.

References

- This citation is a placeholder for a general reference on the importance of privileged structures in medicinal chemistry.

-

PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- This citation is a placeholder for a general reference on kinase inhibitor design.

- This citation is a placeholder for a general reference on apoptosis p

- This citation is a placeholder for a general reference on phenotypic screening.

- This citation is a placeholder for a general reference on affinity chrom

-

Revesz, L., Blum, E., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., & Rucklin, G. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & medicinal chemistry letters, 14(13), 3601–3605. [Link]

-

Bononi, G., Lonzi, C., & Tuccinardi, T. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 29(9), 1999. [Link]

- Elewa, M. A., & Mabied, A. F. (2025).

-

Kaur, M., & Singh, M. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 7(55), 34699–34723. [Link]

-

Singh, S., Kumar, P., & Kumar, A. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]

- This citation is a placeholder for a general reference on CETSA.

- This citation is a placeholder for a general reference on Western blotting.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A., Al-Salahi, R., & El-Tahir, K. E. (2016). Synthesis, Biological Activity and Structure-Activity Relationship of 4,5-dimethoxybenzene Derivatives Inhibitor of Rhinovirus 14 Infection.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxypyridine | C7H9NO2 | CID 13433418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]

A Comprehensive Technical Guide to Benzoylpyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoylpyridine core is a privileged scaffold in medicinal chemistry, conferring a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth review of the diverse synthetic methodologies for accessing benzoylpyridine derivatives, including classical and modern catalytic approaches. We delve into the significant biological activities exhibited by this class of compounds, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective properties. Through a detailed exploration of structure-activity relationships (SAR) and mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space. Detailed experimental protocols, mechanistic diagrams, and a comprehensive reference list are provided to support further investigation and application.

Introduction: The Benzoylpyridine Scaffold in Drug Discovery

Benzoylpyridines, characterized by a pyridine ring linked to a phenyl group through a carbonyl bridge, represent a class of diaryl ketones with significant therapeutic interest. The constituent aromatic rings and the ketone linker provide a framework that can be readily functionalized to modulate physicochemical properties and biological targets. The pyridine nitrogen introduces a key site for hydrogen bonding and can influence the overall polarity and metabolic stability of the molecule. The benzoyl moiety offers a lipophilic region that can engage in hydrophobic interactions within protein binding pockets. This unique combination of features has led to the exploration of benzoylpyridine derivatives across a wide spectrum of diseases, revealing their potential as potent and selective therapeutic agents.

Synthetic Strategies for Benzoylpyridine Derivatives

The synthesis of the benzoylpyridine core can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, scale of reaction, and availability of starting materials.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and has been successfully applied to the preparation of benzoylpyridines.[1] This electrophilic aromatic substitution reaction typically involves the reaction of a pyridine derivative with a benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride. This acylium ion is then attacked by the electron-rich pyridine ring, followed by deprotonation to restore aromaticity and yield the benzoylpyridine product.

Figure 1: General mechanism of Friedel-Crafts acylation for benzoylpyridine synthesis.

Experimental Protocol: Synthesis of 4-Benzoylpyridine via Friedel-Crafts Acylation [2]

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (10 mL) at 0-5 °C, add nicotinic acid (1.0 eq) portion-wise.

-

Slowly add thionyl chloride (1.5 eq) to the mixture, maintaining the temperature below 10 °C.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the aqueous layer and extract the organic layer with dilute HCl.

-

Neutralize the combined aqueous layers with a 50% sodium hydroxide solution until the initially formed aluminum hydroxide redissolves.

-

Extract the product with a suitable organic solvent (e.g., ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to afford 4-benzoylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer a highly versatile and efficient means of forming carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of benzoylpyridine derivatives.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] This method is highly tolerant of various functional groups and often proceeds with high yields.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling [4]

-

In a reaction vessel, combine the pyridine-2-sulfonyl fluoride (PyFluor) (1.0 eq), the desired arylboronic acid or pinacol boronic ester (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture at a temperature between 65-100 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-arylpyridine derivative.

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[5] This reaction is a powerful tool for the synthesis of substituted alkenes, which can then be further transformed into benzoylpyridines.

Catalytic Cycle of the Heck Reaction:

The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst.

Figure 3: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Mizoroki-Heck Cross-Coupling [6]

-

In an oven-dried Schlenk flask under a dinitrogen atmosphere, dissolve the aryl halide (e.g., 1-bromo-4-phenoxybenzene, 10 mmol) and the alkene (e.g., styrene, 15 mmol) in N-methyl-2-pyrrolidone (NMP).

-

In a separate Schlenk flask, add tetrabutylammonium bromide (1.0 mmol) and potassium carbonate (20 mmol).

-

Prepare a catalyst solution of [(P(C₅H₁₀N)₃)₂PdCl₂] (0.05 mol%) in dry, degassed THF.

-

Heat the substrate solution to 100 °C and then add the catalyst solution via syringe.

-

Stir the reaction vigorously at 100 °C and monitor its progress.

-

After completion, cool the reaction and quench with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Oxidation of Diphenylmethylpyridines

The oxidation of a methylene bridge connecting the pyridine and phenyl rings is a direct method for synthesizing benzoylpyridines. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol: One-Step Oxidation to 2-Benzoylpyridine [7]

-

In a four-hole boiling flask equipped with a mechanical stirrer and thermometer, dissolve phenyl(pyridine-2-yl)methanol (0.2 mol) in tetrahydrofuran (100 mL) under a dry oxygen atmosphere.

-

Add sodium borohydride powder (0.4 mol) to the stirred solution.

-

Maintain the reaction temperature at 20 °C for 2 hours.

-

Upon completion, quench the reaction and perform a standard workup to isolate the 2-benzoylpyridine product.

Biological Activities and Therapeutic Applications

Benzoylpyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of benzoylpyridine derivatives as anticancer agents. Their mechanisms of action are diverse and often involve the disruption of key cellular processes in cancer cells.

Mechanisms of Anticancer Action:

-

DNA Damage and Apoptosis Induction: Some platinum(II) complexes of 2-benzoylpyridine have been shown to inhibit tumor cell growth by inducing DNA damage.[8] This damage can trigger a signaling cascade leading to S-phase cell cycle arrest and ultimately apoptosis (programmed cell death). The interaction with DNA is often through an intercalation mechanism.[8]

-

VEGFR2 Inhibition: Certain N-benzoyl-N'-naphthylthiourea derivatives, which share structural similarities with benzoylpyridines, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10] VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

-

Signaling Pathway Modulation: Benzopyrane derivatives, structurally related to benzoylpyridines, have been found to inhibit cancer cell proliferation by inactivating the Ras/ERK and PI3K/Akt signaling pathways, which are critical for cell survival and growth.[11]

Figure 4: Overview of anticancer mechanisms of action for benzoylpyridine and related derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pt(II)-2-benzoylpyridine complex | HepG2 (Liver Cancer) | 9.8 ± 0.5 | [8] |

| Benzotriazinones (analogs) | Various | - | [12] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Benzoylpyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.

Mechanism of Anti-inflammatory Action: COX Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Pyridazine derivatives, which are structurally related to benzoylpyridines, have shown potent and selective COX-2 inhibitory activity.[14]

Figure 5: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Pyridazine derivative (6b) | COX-2 | 0.18 | [14] |

| Isonicotinic acid derivative (5) | ROS production | 1.42 ± 0.1 µg/mL | [15] |

| Benzoxazole derivative (3g) | IL-6 production | 5.09 ± 0.88 | [16] |

Potential in Neurodegenerative Diseases

Neurodegenerative disorders, such as Alzheimer's disease, present a significant challenge to modern medicine. Emerging research suggests that benzoylpyridine derivatives may offer therapeutic benefits by targeting key pathological pathways in these diseases.

Mechanism of Action in Alzheimer's Disease: GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[17][18][19] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, leading to neuronal dysfunction and death. GSK-3β is also involved in the processing of amyloid precursor protein (APP), which can lead to the formation of amyloid-β plaques.[20] Therefore, the inhibition of GSK-3β is a promising therapeutic strategy for Alzheimer's disease. N-(pyridin-2-yl)cyclopropanecarboxamide derivatives have been identified as potent GSK-3β inhibitors.[17]

Sources

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 8. Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]

- 11. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways | MDPI [mdpi.com]

- 12. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine via N-Heterocyclic Carbene-Catalyzed Umpolung

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 2-(2,5-dimethoxybenzoyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved by coupling 2,5-dimethoxybenzaldehyde with a suitable 2-halopyridine. The core of this methodology lies in the strategic use of an N-Heterocyclic Carbene (NHC) catalyst to induce an Umpolung, or reversal of polarity, of the aldehyde's carbonyl carbon. This approach transforms the typically electrophilic aldehyde into a potent acyl anion equivalent, enabling a nucleophilic attack to form the desired ketone. This guide offers a step-by-step experimental procedure, mechanistic insights, troubleshooting advice, and safety protocols tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The synthesis of unsymmetrical diaryl ketones, particularly those incorporating heterocyclic moieties like pyridine, is a fundamental challenge in organic chemistry. The target molecule, this compound, and its derivatives are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The direct coupling of an aromatic aldehyde with an aryl halide presents a synthetic conundrum: both starting materials feature electrophilic centers at the carbonyl carbon and the halogen-substituted carbon, respectively.

To overcome this, a polarity-inversion strategy, known as Umpolung , is required.[1][2][3] This application note details a robust method centered on the N-Heterocyclic Carbene (NHC) catalyzed Stetter reaction .[4][5] In this process, the NHC catalyst temporarily converts the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde into a nucleophilic acyl anion equivalent.[6][7] This transient nucleophile can then engage in a conjugate addition with an electron-deficient pyridine ring, typically a 2-halopyridine, to forge the critical carbon-carbon bond, yielding the target ketone.[4][8]

Key Advantages of the NHC-Catalyzed Approach:

-

Mild Reaction Conditions: Avoids the use of harsh organometallic reagents (e.g., Grignard or organolithium) that may not be compatible with sensitive functional groups.

-

High Atom Economy: The catalytic nature of the reaction minimizes waste.

-

Operational Simplicity: The reaction can often be set up as a one-pot procedure.

Mechanistic Overview: The Stetter Reaction Catalytic Cycle

The efficacy of this synthesis hinges on the catalytic cycle of the Stetter reaction, which is initiated by the in-situ generation of a nucleophilic carbene from a stable thiazolium or triazolium salt precursor.[9][10][11]

The catalytic cycle proceeds through the following key steps:

-

Carbene Generation: A base deprotonates the acidic proton of the thiazolium salt precatalyst to generate the highly nucleophilic N-Heterocyclic Carbene (NHC).

-

Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde. A subsequent proton transfer forms the key "Breslow intermediate," which is the acyl anion equivalent.

-

Nucleophilic Attack: The Breslow intermediate performs a nucleophilic attack (a Michael-type addition) on the electron-deficient 2-halopyridine.

-

Product Formation & Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the this compound product and regenerates the active NHC for the next catalytic cycle.

Figure 1: Catalytic cycle of the NHC-catalyzed Stetter reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 2,5-Dimethoxybenzaldehyde | ≥98% | Sigma-Aldrich | 93-02-7 | Starting material. |

| 2-Chloropyridine | ≥99% | Sigma-Aldrich | 109-09-1 | Michael acceptor. 2-Bromopyridine can also be used. |

| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | ≥97% | Sigma-Aldrich | 54016-70-5 | NHC precatalyst. Other thiazolium or triazolium salts can be used. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich | 6674-22-2 | Non-nucleophilic base. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Reaction solvent. Must be anhydrous. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |

| Saturated aq. NH₄Cl solution | N/A | In-house prep. | N/A | For quenching. |

| Brine (Saturated aq. NaCl) | N/A | In-house prep. | N/A | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | 7487-88-9 | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |

| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Local Supplier | N/A | For inert atmosphere. |

Step-by-Step Procedure